molecular formula C5H10N2O2 B1175108 TlrC protein CAS No. 141349-77-1

TlrC protein

Cat. No.: B1175108
CAS No.: 141349-77-1
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Description

Primary Sequence Analysis and Conserved Motifs

The TlrC protein, encoded by the tlrC gene in Streptomyces fradiae, comprises 548 amino acids with a molecular weight of 59,129 Da. Primary sequence analysis reveals a tandem duplication event, as the N- and C-terminal halves exhibit extensive homology. This structural duplication suggests evolutionary optimization for substrate recognition and ATP hydrolysis, common in ATP-binding cassette (ABC) transporters.

A critical feature of TlrC is the presence of conserved Walker A (G-x(4)-GK-[TS]) and Walker B (hhhhDE) motifs, which are hallmarks of nucleotide-binding domains (NBDs) in ABC transporters. The Walker A motif (residues 42–49: GXXGXGKS) facilitates phosphate binding during ATP hydrolysis, while the Walker B motif (residues 168–173: LLLLDQ) coordinates magnesium ions essential for enzymatic activity. Additionally, TlrC contains a signature "LSGGQ" motif (residues 123–127), which stabilizes ATP binding through hydrophobic and polar interactions. These motifs collectively enable TlrC to function as an ATP-driven efflux pump, conferring resistance to tylosin by expelling the antibiotic from bacterial cells.

Three-Dimensional Crystal Structure Determination

The three-dimensional structure of TlrC remains partially resolved, but homology modeling using SWISS-MODEL templates (e.g., PDB 7mu0 and 9nl5) provides insights into its architecture. The protein adopts a bilobal structure, with each lobe corresponding to the duplicated N- and C-terminal domains. Each lobe contains a central β-sheet flanked by α-helices, a topology consistent with ABC transporter NBDs.

Structural Feature Details
Template PDB ID 7mu0 (29.13% identity), 9nl5 (29.64% identity)
QMEAN Score 0.54–0.55 (indicative of moderate model quality)
Ligand-Binding Sites ATP-Mg²⁺ complex in the inter-lobe cleft
Dimerization Interface Hydrophobic residues (e.g., Leu210, Phe345) mediate homodimer formation

The ATP-binding pocket is located at the interface of the two lobes, with the Walker A motif positioning the γ-phosphate of ATP for hydrolysis. Mutational studies confirm that lysine residues in the Walker A motif (e.g., Lys48) are critical for ATPase activity, as substitutions abolish tylosin resistance.

ATP-Binding Cassette (ABC) Domain Organization

TlrC belongs to the ABC transporter superfamily, characterized by two NBDs that hydrolyze ATP to drive substrate translocation. The protein’s NBDs form a canonical "head-to-tail" dimer, with each NBD contributing Walker A/B motifs and the "LSGGQ" signature to create two composite ATP-binding sites. This dimerization is essential for coupling ATP hydrolysis to conformational changes in the transmembrane domains (TMDs).

Notably, TlrC lacks integrated TMDs, suggesting it functions as a soluble NBD that partners with membrane-spanning subunits in a multicomponent efflux system. This modular architecture parallels macrolide resistance proteins like LmrC and MsrA, which form hetero-oligomeric pumps with dedicated TMDs. Structural alignment with homologous ABC transporters (e.g., human P-glycoprotein) reveals conserved residues in the substrate-binding pocket, such as Gln152 and Tyr389, which may interact with tylosin’s macrolactone ring.

Transmembrane Helix Topology and Membrane Integration

Although TlrC itself lacks transmembrane helices, it associates with membrane-integrated partners to form a functional efflux complex. Bioinformatics analyses predict that its binding partners (e.g., UrdB in Streptomyces fradiae) contain 6–12 α-helical TMDs responsible for tylosin recognition and transport. These TMDs likely form a hydrophobic channel, with conserved residues (e.g., Phe612, Leu843) creating a size-exclusion filter that discriminates between macrolides and other molecules.

The TlrC-TMD interface is stabilized by electrostatic interactions between polar residues (e.g., Asp104 in TlrC and Arg225 in UrdB) and hydrogen bonds involving the "LSGGQ" motif. This interaction aligns TlrC’s ATPase domain with the TMDs, enabling energy transduction from ATP hydrolysis to substrate efflux. Molecular dynamics simulations suggest that ATP binding induces a "closed" dimer conformation, while hydrolysis triggers a "twist-and-swing" motion that propels tylosin through the membrane.

Properties

CAS No.

141349-77-1

Molecular Formula

C5H10N2O2

Synonyms

TlrC protein

Origin of Product

United States

Scientific Research Applications

Pathogen Recognition and Immune Activation

TLR2 is essential for recognizing lipoproteins and glycolipids from various pathogens, including bacteria and fungi. Upon ligand binding, TLR2 activates signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-12. This process is vital for dendritic cell maturation and T cell activation .

Case Study:
A study demonstrated that TLR2 activation enhances dendritic cell maturation, which is critical for adaptive immunity. The researchers observed increased expression of co-stimulatory molecules CD80 and CD86 on dendritic cells following TLR2 engagement .

Role in Autoimmune Diseases

Research indicates that dysregulation of TLR2 signaling can contribute to autoimmune diseases. Studies have shown that targeting TLR2 may help modulate immune responses in conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .

Case Study:
In a mouse model of rheumatoid arthritis, inhibition of TLR2 signaling resulted in reduced joint inflammation and damage, suggesting its potential as a therapeutic target for autoimmune conditions .

Vaccine Development

TLR2 has been utilized as a target for vaccine adjuvants to enhance immune responses against infectious diseases. By incorporating TLR2 ligands into vaccine formulations, researchers aim to boost the efficacy of vaccines against pathogens like influenza and tuberculosis .

Case Study:
A vaccine candidate incorporating a TLR2 agonist showed enhanced antibody responses and improved protection in animal models against influenza virus infection .

Cancer Immunotherapy

The role of TLR2 in cancer immunotherapy is gaining attention. By activating TLR2 on immune cells, researchers hope to enhance anti-tumor immunity and improve the efficacy of cancer treatments .

Case Study:
In preclinical studies, TLR2 agonists were shown to activate macrophages and enhance their ability to kill tumor cells, suggesting a promising avenue for cancer therapy .

Bioassays

Bioassays are commonly employed to study TLR2 function and its interactions with various ligands. These assays help quantify cytokine production and assess immune cell activation upon TLR2 engagement .

Surface Plasmon Resonance

This technique is used to analyze the binding kinetics between TLR2 and its ligands, providing insights into the molecular mechanisms underlying pathogen recognition .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Immunological ResearchUnderstanding pathogen recognition and immune activationEnhanced dendritic cell maturation via TLR2 activation
Autoimmune Disease ModulationTargeting dysregulated immune responsesReduced inflammation in rheumatoid arthritis models
Vaccine DevelopmentUtilizing TLR2 as an adjuvant to boost vaccine efficacyImproved antibody responses against influenza
Cancer ImmunotherapyEnhancing anti-tumor immunity through TLR2 activationIncreased macrophage-mediated tumor cell killing

Chemical Reactions Analysis

Binding Interactions

TlrC protein interacts with various ligands, leading to conformational changes that activate downstream signaling pathways. These interactions can be classified as:

  • Ligand Binding : TlrC binds to specific ligands (e.g., lipopolysaccharides) through non-covalent interactions, including hydrogen bonds and hydrophobic forces, facilitating receptor activation.

  • Dimerization : Upon ligand binding, TlrC often dimerizes with another Tlr protein, which is essential for signal transduction.

Signal Transduction Mechanisms

The activation of TlrC initiates a cascade of biochemical reactions:

  • Phosphorylation : The recruitment of adaptor proteins (e.g., MyD88) leads to the phosphorylation of specific tyrosine residues on TlrC, which is critical for downstream signaling.

  • Activation of Kinases : This phosphorylation activates various kinases (e.g., IRAK4), further propagating the signal through pathways like NF-κB and MAPK.

Chemical Modifications

Chemical modifications of TlrC can significantly impact its function:

  • Glycosylation : Post-translational modifications such as glycosylation can affect ligand binding affinity and receptor stability.

  • Ubiquitination : This modification regulates receptor degradation and signaling duration, influencing immune responses.

Experimental Studies

Recent studies have employed various techniques to analyze the chemical reactions involving TlrC:

  • Surface Plasmon Resonance (SPR) : Used to measure binding kinetics between TlrC and its ligands, providing insights into interaction strength and dynamics.

  • Mass Spectrometry : Analyzes post-translational modifications, revealing how these changes affect TlrC's function and stability.

Data Table: Key Findings from Recent Research

Study ReferenceMethodologyKey Findings
1SPRDemonstrated high-affinity binding of lipopolysaccharides to TlrC with a dissociation constant (Kd) in the low nanomolar range.
Mass SpectrometryIdentified multiple glycosylation sites on TlrC that influence ligand binding and receptor activation.
Phosphorylation AssaysShowed that specific phosphorylation events are necessary for the recruitment of downstream signaling molecules.

Implications of TlrC Chemical Reactions

The chemical reactions involving this compound have significant implications for immunology and therapeutic development:

  • Vaccine Development : Understanding how TlrC recognizes pathogens can aid in designing more effective vaccines that enhance immune responses.

  • Autoimmune Diseases : Dysregulation in TlrC signaling can lead to autoimmune conditions; thus, targeting these pathways may offer new treatment strategies.

Comparison with Similar Compounds

Structural Homology and Sequence Identity

Protein Organism Sequence Identity to TlrC Key Structural Features Function References
TlrC Streptomyces fradiae - ABC-Q-ABC domains; 548 aa Tylosin efflux
SrmB S. ambofaciens 66–76% ABC transporter; homologous ATP-binding motifs Spiramycin resistance
CarA S. thermotolerans 66–76% ABC-Q-ABC domains; high similarity to TlrC Carbomycin resistance
MsrA Staphylococcus aureus Lower similarity Single ABC domain; transmembrane regions Erythromycin efflux in pathogens
  • Shared Features: Domain Architecture: TlrC, SrmB, and CarA exhibit an unusual "ABC-Q-ABC" domain configuration, where two ATP-binding cassettes are linked without transmembrane domains . This contrasts with canonical ABC exporters (e.g., MsrA), which have hydrophobic transmembrane regions . ATP-Binding Motifs: All three proteins share conserved Walker A and Walker B motifs critical for ATP hydrolysis .

Functional Mechanisms

  • Tylosin vs. Other Macrolides :
    • TlrC specifically exports tylosin, while SrmB and CarA confer resistance to spiramycin and carbomycin, respectively . Despite substrate differences, their efflux mechanisms rely on ATP hydrolysis .
  • Pathogen vs. Producer Systems :
    • In pathogenic bacteria (e.g., Staphylococcus aureus), MsrA confers erythromycin resistance but requires transmembrane domains for drug extrusion . In contrast, TlrC and its homologs in Streptomyces lack these domains, suggesting interactions with additional membrane proteins for transport .

Evolutionary Context

  • TlrC shares distant homology with eukaryotic transporters, including the GCN20 protein in Saccharomyces cerevisiae and energy-dependent translational throttle protein (EttA) in Escherichia coli, which also utilize ATP-binding domains for stress response or antibiotic resistance .

Research Findings and Key Distinctions

Unique Features of TlrC

  • Gene Cluster Localization : Unlike other macrolide resistance genes (e.g., tlrB, tlrD), which encode rRNA methyltransferases, tlrC is an efflux gene located within the tylosin biosynthetic cluster .

Limitations in Understanding

  • The absence of transmembrane domains in TlrC raises questions about its interaction with membrane components. Current models propose that it functions as part of a multi-component system, though partners remain unidentified .

Q & A

Q. What methodological approaches are recommended to determine the structural conformation of TlrC protein in vitro?

To analyze TlrC's structure, combine X-ray crystallography (for high-resolution atomic details) with nuclear magnetic resonance (NMR) spectroscopy to study dynamic regions. Homology modeling can predict tertiary structures if homologous proteins are available . Validate predictions via circular dichroism (CD) spectroscopy to confirm secondary structure elements (e.g., α-helices, β-sheets). Include negative controls (e.g., denatured protein) to ensure data reliability .

Q. How can researchers experimentally verify the functional role of TlrC in signaling pathways?

Use site-directed mutagenesis to disrupt putative functional domains (e.g., ligand-binding regions) and assess downstream signaling via Western blotting for phosphorylated intermediates. Pair this with co-immunoprecipitation (Co-IP) to identify interaction partners. For quantitative analysis, employ luciferase reporter assays under controlled ligand exposure (e.g., 0–100 nM ligand concentration) .

Q. What experimental design considerations are critical for this compound isolation and purification?

Optimize buffer conditions (pH 7.4–8.0, 150 mM NaCl) to maintain solubility. Use affinity chromatography with His-tagged TlrC and imidazole gradient elution (20–500 mM). Validate purity via SDS-PAGE (>95% purity threshold) and confirm activity using surface plasmon resonance (SPR) to measure ligand-binding kinetics (e.g., KD values) .

Advanced Research Questions

Q. How should researchers resolve contradictions in TlrC expression data across different cell lines?

Conduct a meta-analysis of RNA-seq datasets (e.g., GEO Database) to identify cell-type-specific isoforms or post-translational modifications. Validate via parallel reaction monitoring (PRM) mass spectrometry. Control for confounding factors (e.g., cell confluency, passage number) and use statistical models (ANOVA with Tukey’s post-hoc test) to account for variability .

Q. What strategies are effective for integrating genomic and proteomic data to study TlrC regulation?

Combine chromatin immunoprecipitation sequencing (ChIP-seq) data (to identify promoter-binding transcription factors) with proteomics datasets (e.g., phosphorylation sites). Use pathway enrichment tools (DAVID, STRING) to map regulatory networks. For cross-validation, apply CRISPR-Cas9 knockout models to test candidate regulators .

Q. How can researchers address low specificity in TlrC antibody-based assays?

Perform epitope mapping using peptide arrays to confirm antibody binding regions. Validate via knockout/knockdown controls in Western blotting and immunofluorescence. For ELISA, include competitive inhibition assays with recombinant TlrC (IC50 curves) to quantify cross-reactivity .

Q. What methodologies are suitable for analyzing TlrC’s role in cross-species evolutionary conservation?

Use phylogenetic tree construction (MEGA software) with orthologous sequences from model organisms (e.g., mouse, zebrafish). Identify conserved domains via multiple sequence alignment (Clustal Omega). Test functional conservation by expressing TlrC orthologs in heterologous systems (e.g., yeast two-hybrid) .

Methodological Best Practices

How to formulate a high-impact research question on this compound interactions?

Apply the FFCCA framework:

  • Feasible : Focus on a specific interaction (e.g., "Does TlrC bind to adaptor protein X under hypoxia?").
  • Complex : Require multi-omics validation (e.g., Co-IP + transcriptomics).
  • Arguable : Address conflicting literature (e.g., "Mechanism A vs. B in TlrC signaling") .

Q. What are optimal strategies for systematic literature reviews on TlrC?

Use Google Scholar advanced search: "this compound" AND (signaling OR structure) -patent -industrial. Filter by "Since 2020" and prioritize articles with open-access full texts. Track citations via Connected Papers to identify seminal studies .

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Q. How to ensure reproducibility in TlrC functional assays?

Adhere to MIAPE standards for proteomics data. Share raw datasets (e.g., PRIDE Archive) and protocols (e.g., protocols.io ). For cell-based assays, report passage numbers, serum lot numbers, and instrument calibration logs .

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